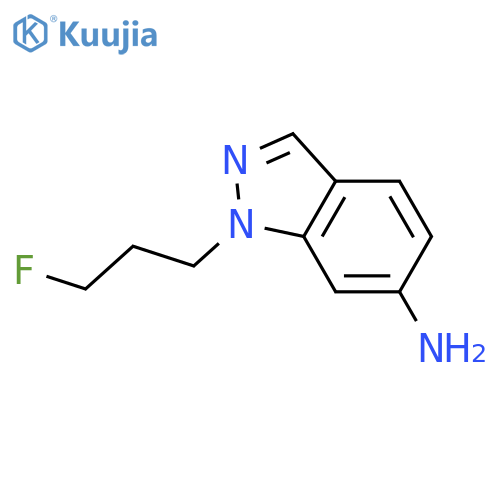

Cas no 1519405-23-2 (1-(3-fluoropropyl)-1H-indazol-6-amine)

1519405-23-2 structure

商品名:1-(3-fluoropropyl)-1H-indazol-6-amine

1-(3-fluoropropyl)-1H-indazol-6-amine 化学的及び物理的性質

名前と識別子

-

- 1-(3-fluoropropyl)-1H-indazol-6-amine

- EN300-1109135

- AKOS019675225

- 1519405-23-2

-

- インチ: 1S/C10H12FN3/c11-4-1-5-14-10-6-9(12)3-2-8(10)7-13-14/h2-3,6-7H,1,4-5,12H2

- InChIKey: VVJCKRPCQSZULX-UHFFFAOYSA-N

- ほほえんだ: FCCCN1C2C=C(C=CC=2C=N1)N

計算された属性

- せいみつぶんしりょう: 193.10152556g/mol

- どういたいしつりょう: 193.10152556g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 43.8Ų

1-(3-fluoropropyl)-1H-indazol-6-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1109135-5.0g |

1-(3-fluoropropyl)-1H-indazol-6-amine |

1519405-23-2 | 5g |

$4349.0 | 2023-06-10 | ||

| Enamine | EN300-1109135-10.0g |

1-(3-fluoropropyl)-1H-indazol-6-amine |

1519405-23-2 | 10g |

$6450.0 | 2023-06-10 | ||

| Enamine | EN300-1109135-0.5g |

1-(3-fluoropropyl)-1H-indazol-6-amine |

1519405-23-2 | 95% | 0.5g |

$809.0 | 2023-10-27 | |

| Enamine | EN300-1109135-1g |

1-(3-fluoropropyl)-1H-indazol-6-amine |

1519405-23-2 | 95% | 1g |

$842.0 | 2023-10-27 | |

| Enamine | EN300-1109135-5g |

1-(3-fluoropropyl)-1H-indazol-6-amine |

1519405-23-2 | 95% | 5g |

$2443.0 | 2023-10-27 | |

| Enamine | EN300-1109135-0.25g |

1-(3-fluoropropyl)-1H-indazol-6-amine |

1519405-23-2 | 95% | 0.25g |

$774.0 | 2023-10-27 | |

| Enamine | EN300-1109135-2.5g |

1-(3-fluoropropyl)-1H-indazol-6-amine |

1519405-23-2 | 95% | 2.5g |

$1650.0 | 2023-10-27 | |

| Enamine | EN300-1109135-0.05g |

1-(3-fluoropropyl)-1H-indazol-6-amine |

1519405-23-2 | 95% | 0.05g |

$707.0 | 2023-10-27 | |

| Enamine | EN300-1109135-10g |

1-(3-fluoropropyl)-1H-indazol-6-amine |

1519405-23-2 | 95% | 10g |

$3622.0 | 2023-10-27 | |

| Enamine | EN300-1109135-0.1g |

1-(3-fluoropropyl)-1H-indazol-6-amine |

1519405-23-2 | 95% | 0.1g |

$741.0 | 2023-10-27 |

1-(3-fluoropropyl)-1H-indazol-6-amine 関連文献

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

1519405-23-2 (1-(3-fluoropropyl)-1H-indazol-6-amine) 関連製品

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬